

Dabigatran-d4: A Technical Guide to Certificate of Analysis and Quality Control

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Compound of Interest

Compound Name: Dabigatran-d4

Cat. No.: B15142785

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control (QC) methodologies for **Dabigatran-d4**. **Dabigatran-d4**, a deuterium-labeled analog of the direct thrombin inhibitor Dabigatran, is a critical internal standard for pharmacokinetic and metabolic studies. Ensuring its identity, purity, and isotopic enrichment is paramount for the accuracy and reliability of bioanalytical data. This guide details the analytical techniques and experimental protocols employed in the quality assessment of this essential research compound.

Certificate of Analysis: Summary of Quality Control Data

The Certificate of Analysis for **Dabigatran-d4** provides a summary of the quality control testing performed on a specific batch. The following table outlines the typical tests, specifications, and results.

Test	Method	Specification	Typical Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Identity	^1H -NMR, Mass Spectrometry	Conforms to structure	Conforms
Purity (HPLC)	HPLC-UV	$\geq 98.0\%$	99.5%
Isotopic Purity	Mass Spectrometry / ^1H -NMR	$\geq 95\%$ Deuterium Incorporation	99.2%
Water Content	Karl Fischer Titration	$\leq 1.0\%$	0.3%
Residual Solvents	GC-HS	Meets USP <467> requirements	Conforms
Assay (by HPLC)	HPLC-UV (against reference)	98.0% - 102.0%	99.8%

Key Experimental Protocols

Detailed methodologies for the critical quality control experiments are provided below. These protocols are representative of the rigorous testing **Dabigatran-d4** undergoes.

Identity Confirmation by Mass Spectrometry and ^1H -NMR

A. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of **Dabigatran-d4**.
- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
- Procedure:
 - Prepare a 10 $\mu\text{g/mL}$ solution of **Dabigatran-d4** in methanol.

- Inject the solution into the LC-MS system.
- Acquire mass spectra in positive ion mode.
- The observed mass-to-charge ratio (m/z) for the protonated molecule $[M+H]^+$ should correspond to the theoretical mass of **Dabigatran-d4**. For Dabigatran ($C_{25}H_{25}N_7O_3$, MW: 471.51 g/mol), the expected m/z for the d4 analogue ($C_{25}H_{21}D_4N_7O_3$) would be approximately 476.5.

B. Proton Nuclear Magnetic Resonance (1H -NMR) Spectroscopy

- Objective: To confirm the chemical structure and the position of deuterium labeling.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Procedure:
 - Dissolve 5-10 mg of **Dabigatran-d4** in a suitable deuterated solvent (e.g., DMSO- d_6).
 - Acquire the 1H -NMR spectrum.
 - The resulting spectrum should be consistent with the structure of Dabigatran, with the notable absence or significant reduction of signals corresponding to the positions of deuterium incorporation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of **Dabigatran-d4** by separating it from any potential impurities.
- Instrumentation: HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: Acetonitrile.

- Gradient Program:

Time (min)	% Mobile Phase B
0	10
20	90
25	90
26	10

| 30 | 10 |

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 225 nm.
- Injection Volume: 10 µL.
- Procedure:
 - Prepare a 1 mg/mL solution of **Dabigatran-d4** in a suitable diluent (e.g., 50:50 acetonitrile:water).
 - Inject the solution onto the HPLC system.
 - Record the chromatogram and integrate all peaks.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks.

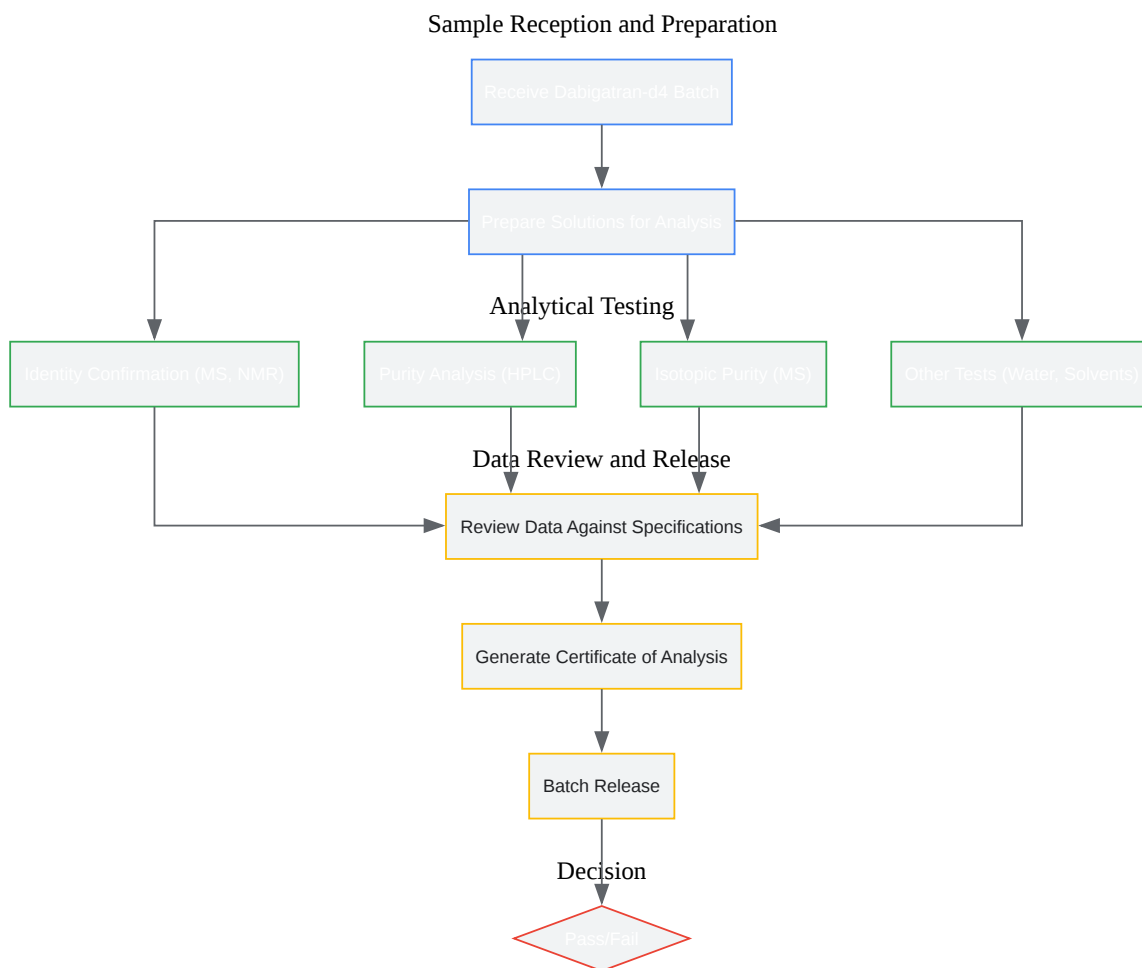
Isotopic Purity Assessment by Mass Spectrometry

- Objective: To determine the percentage of deuterium incorporation.
- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Procedure:

- Prepare a dilute solution of **Dabigatran-d4** in an appropriate solvent.
- Infuse the sample directly into the mass spectrometer or use an LC inlet.
- Acquire a high-resolution mass spectrum of the molecular ion region.
- Determine the relative intensities of the isotopic peaks (M, M+1, M+2, M+3, M+4, etc.).
- Calculate the isotopic enrichment based on the distribution of the isotopic peaks, confirming that the M+4 peak is the most abundant.

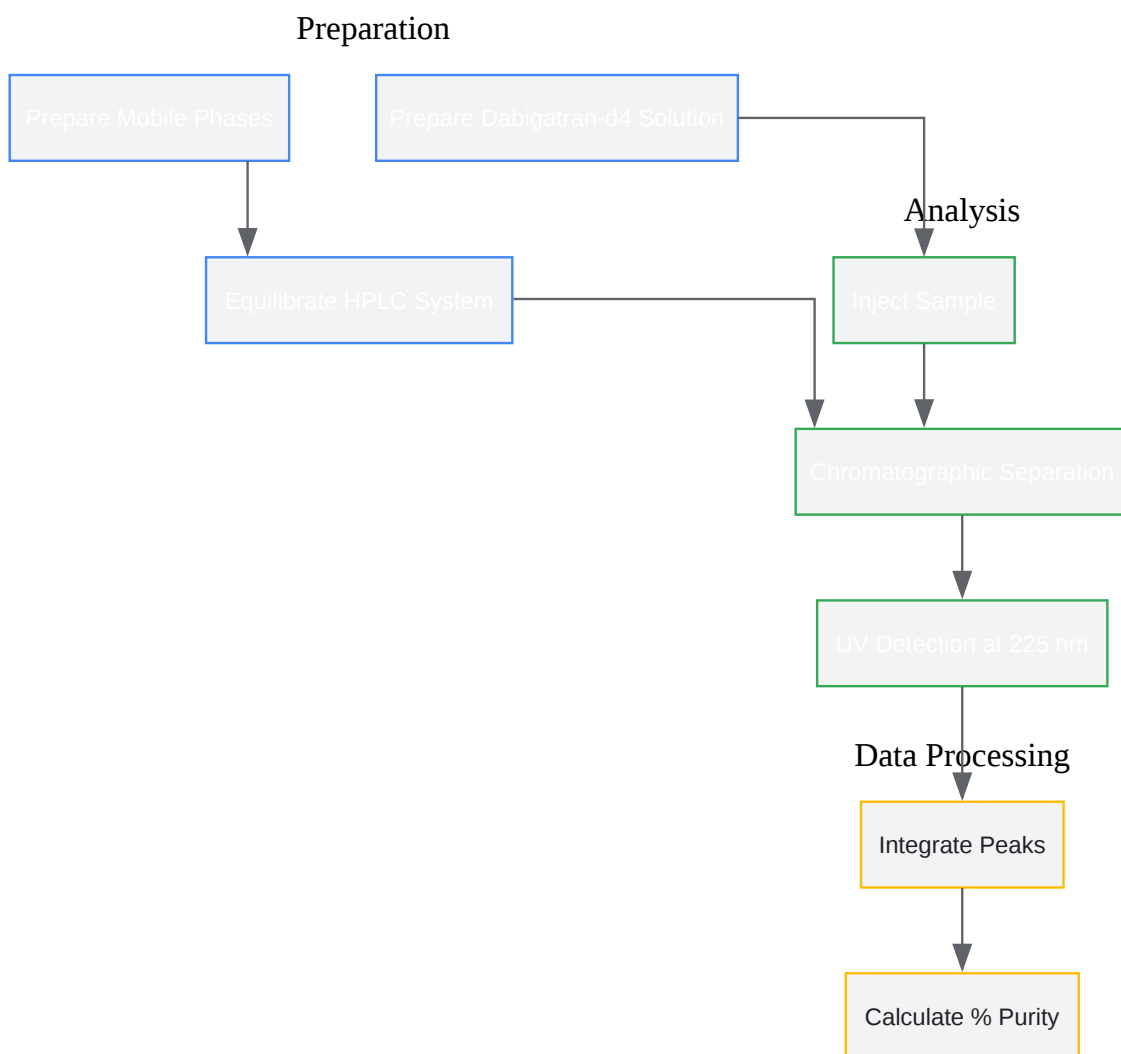
Visualizations

The following diagrams illustrate key aspects of the **Dabigatran-d4** quality control workflow and its chemical context.



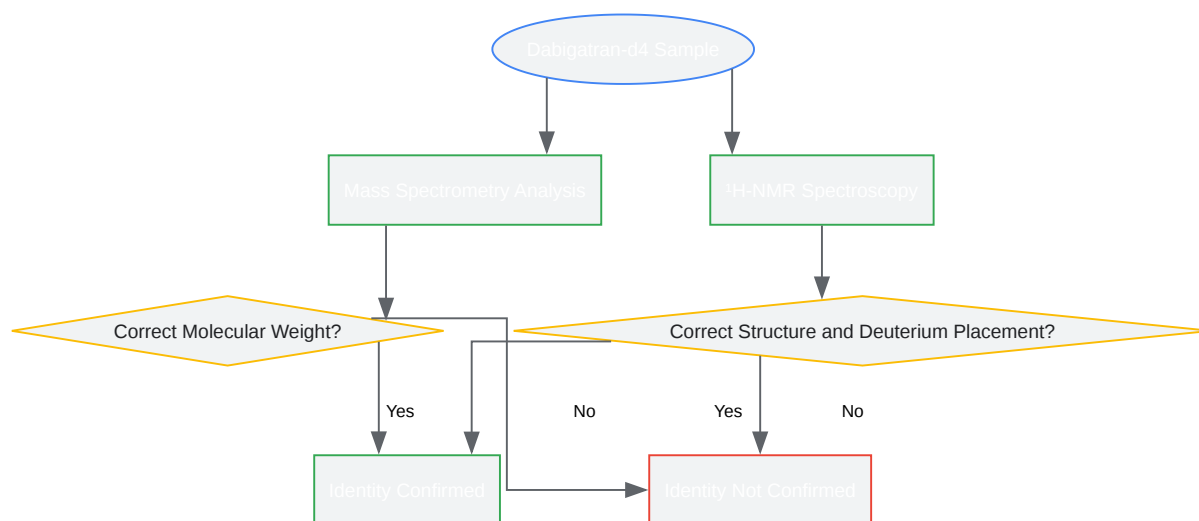
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Caption: Quality control workflow for **Dabigatran-d4**.



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Caption: HPLC purity determination workflow.



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Caption: Logical flow for identity confirmation.

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